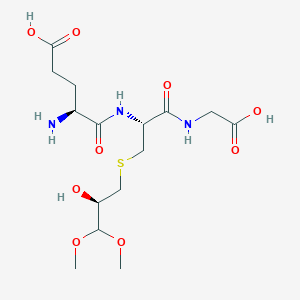

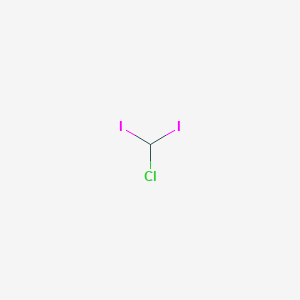

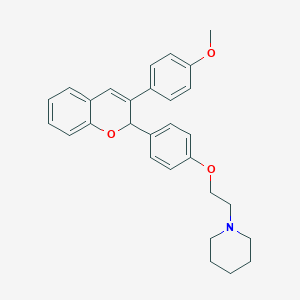

![molecular formula C20H28N4O6S B121590 Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate CAS No. 380460-37-7](/img/structure/B121590.png)

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate" is a complex organic molecule that is likely to be of interest due to its potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl and acetate compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves various strategies, such as the Henry reaction, which is used to synthesize a key intermediate of atorvastatin . This reaction involves the formation of a nitroaldol followed by O-acetylation and reduction steps. Cyclopalladation is another method used to activate tert-butyl groups, as seen in the formation of an exo-palladacycle from (S)-4-tert-butyl-2-methyl-2-oxazoline . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex, with steric hindrance playing a significant role. For example, the structure of a palladacycle derived from a tert-butyl oxazoline was elucidated using spectroscopic and X-ray studies, revealing a highly puckered conformation . Similarly, the structure of a dimerized tert-butyl dioxolanyl compound was determined by X-ray diffraction . These studies highlight the importance of conformational analysis in understanding the molecular structure of tert-butyl compounds.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions. For instance, photooxidation and thermal reactions are used to study the behavior of sterically hindered carbonyl O-oxides and dioxiranes . The nitration of tert-butyl-o-xylene in acetic anhydride leads to the formation of several products, including dihydrophenyl acetates and nitrobenzenes . These reactions demonstrate the reactivity of tert-butyl groups and their derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the half-life of a tert-butyl carbonyl O-oxide is affected by steric effects . The solvolysis of nitro compounds can lead to various products depending on the solvent's basicity . The electrochemical oxidation of tert-butylcatechol in methanol results in methoxylation, indicating the influence of the solvent and substituents on the reaction pathway .

科学研究应用

Synthesis of Atorvastatin Intermediate : Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate is a significant intermediate in the synthesis of atorvastatin, a renowned HMG-CoA reductase inhibitor. A method involving the Henry reaction of nitromethane and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate, followed by other steps like O-acetylation, sodium borohydride reduction, and catalytic hydrogenation, leads to this key compound (Rádl, 2003).

Enantioselective Total Synthesis : The chemical has also been part of an efficient and concise synthesis process, showcasing its role as a crucial chiral chain precursor for atorvastatin. This approach is noted for its scalability and potential for industrial-scale production of atorvastatin calcium (Vempala et al., 2022).

Synthesis in Statins Production : The compound is further recognized in the synthesis of statins, especially noted in the preparation of trihydroxyhexanoic acid derivatives, as part of the chiral side chain of statins. This synthesis route is marked by steps like hydration, reaction with pivaloyl- and 1-naphthoyl chloride, and diastereoselective reduction (Choi Hyeong-Wook & Hyunik Shin, 2008).

Chiron Synthesis in Atorvastatin Side Chain : An improved synthesis method for tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a crucial chiral side-chain of atorvastatin, showcases the compound's integral role. The synthesis involves steps like the Blaise reaction and the Raney Ni catalyzed hydrogenation, yielding the target compound with high chemical and enantiomeric purity (Xiong et al., 2014).

属性

IUPAC Name |

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXEEKHWKXHQY-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

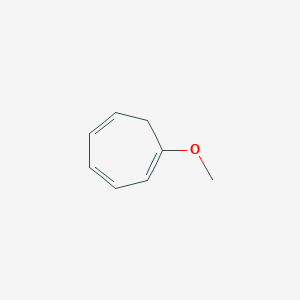

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

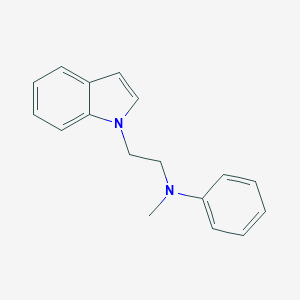

![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

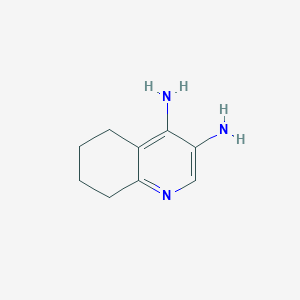

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)